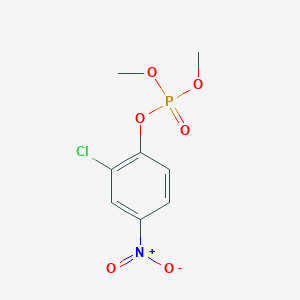

1,5-Dimethoxy-2-methyl-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

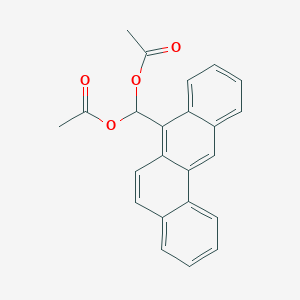

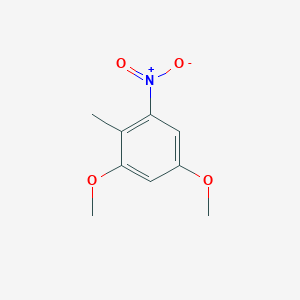

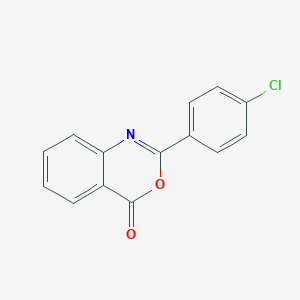

1,5-Dimethoxy-2-methyl-3-nitrobenzene is a chemical compound that belongs to the class of substituted benzene derivatives. These compounds are characterized by the presence of methoxy (-OCH3) groups and nitro (-NO2) groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. While the specific compound 1,5-Dimethoxy-2-methyl-3-nitrobenzene is not directly mentioned in the provided papers, related compounds with methoxy and nitro substituents have been synthesized and studied, providing insights into their potential properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including sulfonation, nitration, and alkylation. For instance, 2-nitrobenzene-1,3-diol was synthesized through sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate to yield 1,3-dimethoxy-2-nitrobenzene . Similarly, 1,3,5-trinitrobenzene was reacted with diazomethane to introduce methylene groups, followed by reduction and further reactions to yield a dinitro-tropane derivative . These methods suggest that the synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene could potentially involve similar steps, such as nitration of a dimethoxybenzene precursor followed by methylation.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives has been studied using techniques such as X-ray crystallography and electron diffraction. For example, the molecular structure of 1,3-dimethoxybenzene was investigated by gas-phase electron diffraction and quantum chemical calculations, revealing the presence of different conformers . The structures of other methoxybenzenes, such as 1,2-dimethoxy-4-nitrobenzene, were reported to be planar, with molecules linked to form centrosymmetrically hydrogen-bonded dimers10. These findings suggest that 1,5-Dimethoxy-2-methyl-3-nitrobenzene may also exhibit a planar structure with possible hydrogen bonding interactions.

Chemical Reactions Analysis

The reactivity of substituted benzene derivatives can be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro groups. For instance, the reaction of 1,2,3-trimethoxybenzene with nitrous acid led to the formation of 2,6-dimethoxy-1,4-benzoquinone, indicating that nitro and methoxy substituents can participate in redox reactions . Additionally, the presence of a nitro group can facilitate electrophilic aromatic substitution reactions, as seen in the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . These examples suggest that 1,5-Dimethoxy-2-methyl-3-nitrobenzene could undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are often determined by their functional groups. For example, the presence of methoxy groups can increase the solubility of these compounds in organic solvents, while nitro groups can contribute to their reactivity towards reduction or other chemical reactions. The crystal structures of 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, which are liquids at room temperature, were obtained through in-situ cryocrystallization, indicating that the physical state can vary depending on the substitution pattern . These insights can be extrapolated to predict that 1,5-Dimethoxy-2-methyl-3-nitrobenzene may have similar solubility and state properties.

科学的研究の応用

Synthesis and Chemical Reactivity

1,5-Dimethoxy-2-methyl-3-nitrobenzene, as a specific chemical compound, has not been directly referenced in the provided research literature. However, studies on similar compounds offer insights into potential applications in chemical synthesis and material science. For example, the research on antiferromagnetic exchange interactions among spins in a triangular configuration in related nitrobenzene derivatives highlights the compound's potential utility in developing materials with specific magnetic properties. This research could guide the synthesis of new materials with tailored magnetic properties for use in electronics or quantum computing (Fujita et al., 1996).

Organic Synthesis

The mechanism of ortho-methylation of nitrobenzenes by dimethylsulfonium methylide, detailed in another study, illustrates the chemical reactivity that could be relevant for derivatives of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. Understanding these mechanisms is crucial for organic synthesis, especially in developing compounds with specific functional groups that enhance reactivity or stability (Haiss & Zeller, 2011).

Material Science and Engineering

Further research into substituted methoxybenzene derivatives provides a foundation for exploring the structural and electronic properties of nitrobenzene derivatives, including those similar to 1,5-Dimethoxy-2-methyl-3-nitrobenzene. These studies are essential for designing new materials with specific optical, electronic, or mechanical properties, which could have applications ranging from electronics to coatings (Fun et al., 1997).

Analytical Chemistry

Research on the synthesis and chromatography of related compounds suggests potential applications in analytical chemistry, where derivatives of 1,5-Dimethoxy-2-methyl-3-nitrobenzene could serve as analytical standards or reagents in chromatographic assays. This could be particularly relevant for detecting specific organic compounds or intermediates in complex mixtures (McLellan & Thornalley, 1992).

特性

IUPAC Name |

1,5-dimethoxy-2-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWAEXWMLARGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646812 |

Source

|

| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethoxy-2-methyl-3-nitrobenzene | |

CAS RN |

16024-31-0 |

Source

|

| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)